Isohelenin

Description

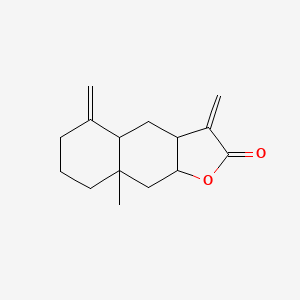

Structure

3D Structure

Properties

IUPAC Name |

8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUANYCQTOGILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874697 | |

| Record name | NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoalantolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

470-17-7 | |

| Record name | NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoalantolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115 °C | |

| Record name | Isoalantolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isohelenin mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Isohelenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring sesquiterpene lactone found in various plant species, including those from the Inula genus. As a member of this class of compounds, it has attracted scientific interest for its potential therapeutic properties. Extensive research has identified this compound as a potent modulator of key cellular signaling pathways involved in inflammation. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its core targets, relevant quantitative data, and detailed experimental protocols for its study. The primary established mechanism of this compound is its targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Core Mechanism of Action: Inhibition of NF-κB Signaling

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the NF-κB signaling cascade. In the canonical pathway, inflammatory stimuli (like endotoxins) lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p50/p65 heterodimer, allowing it to translocate into the nucleus, bind to κB sites on DNA, and initiate the transcription of pro-inflammatory genes.

Research demonstrates that this compound intervenes in this pathway at a critical step. Studies in animal models of endotoxic shock have shown that this compound treatment inhibits the nuclear translocation of the NF-κB p65 subunit in lung tissue.[1] Crucially, this inhibition occurs without altering the upstream degradation of the IκBα inhibitor.[1] This specific mode of action suggests that this compound does not affect IKK activity but rather interferes directly with the process of the activated NF-κB complex moving from the cytoplasm into the nucleus. This targeted disruption effectively prevents NF-κB from activating its downstream gene targets, thereby mitigating the inflammatory cascade.

Other Potential Molecular Pathways

While the inhibition of NF-κB is the most clearly elucidated mechanism of action for this compound, other related pathways may be affected as downstream consequences. However, based on available literature, direct, potent effects on other primary signaling pathways such as STAT3 or the direct induction of apoptosis have not been well-documented for this compound itself, distinguishing it from other natural compounds with similar names like isoliensinine or isolinderalactone. The primary therapeutic potential described stems from its potent anti-inflammatory action via NF-κB suppression.

Quantitative Data Summary

Quantitative in vitro data, such as IC50 values for cytotoxicity, are not extensively reported for this compound in the reviewed literature. However, effective in vivo dosages have been established in preclinical models.

| Parameter | Value | Model System | Effect Measured | Reference |

| Effective Dose | 2 mg/kg (intraperitoneally) | Male Wistar Rats | Protection against endotoxic shock, reduction of plasma NO metabolites. | [1] |

| Survival | Significantly improved | Mice | Survival following challenge with endotoxin. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Protocol 1: NF-κB p65 Nuclear Translocation Assay via Western Blot

This protocol details the procedure to determine the effect of this compound on the subcellular localization of the NF-κB p65 subunit following inflammatory stimulation.

1. Cell Culture and Treatment:

- Culture a suitable cell line (e.g., RAW 264.7 macrophages or HeLa cells) in appropriate media to ~80% confluency.

- Pre-treat cells with varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours).

- Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL lipopolysaccharide (LPS) or 20 ng/mL TNF-α) for a predetermined optimal time (e.g., 30-60 minutes) to induce p65 translocation.[2][3]

2. Subcellular Fractionation:

- Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

- Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.

- Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer (e.g., containing HEPES, KCl, MgCl2, DTT, and a protease inhibitor cocktail) and incubate on ice for 15 minutes.

- Add a non-ionic detergent (e.g., NP-40) and vortex briefly to disrupt the plasma membrane.

- Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

- Wash the remaining nuclear pellet with lysis buffer.

- Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., containing HEPES, NaCl, EDTA, and protease inhibitors) and incubate on ice with periodic vortexing for 30 minutes.

- Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction.

3. Protein Quantification and Western Blot:

- Determine the protein concentration of both cytoplasmic and nuclear fractions using a standard method (e.g., BCA assay).

- Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel and perform electrophoresis.[4]

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65, diluted 1:1000 in blocking buffer) overnight at 4°C.[5][6]

- Wash the membrane three times with TBST.

- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[4]

- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

- Analyze the band intensity. Use loading controls like β-actin or GAPDH for the cytoplasmic fraction and Lamin B1 or PCNA for the nuclear fraction to ensure proper fractionation and equal loading.[5]

A[label="1. Cell Culture\n& Treatment"];

B[label="2. Subcellular\nFractionation"];

C [label="3. Protein\nQuantification"];

D [label="4. SDS-PAGE\n& Membrane Transfer"];

E [label="5. Antibody\nIncubation"];

F [label="6. ECL Detection\n& Analysis"];

A -> B -> C -> D -> E -> F;

}

Protocol 2: MTT Cytotoxicity Assay

This protocol provides a method for assessing the effect of this compound on cell viability and determining its cytotoxic potential.

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

2. Compound Treatment:

- Prepare a serial dilution of this compound in culture medium.

- Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only wells as a negative control and wells with no cells as a background control.

- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[7]

- Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[7][8]

- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

4. Solubilization and Measurement:

- Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.

- Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[7]

- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

- Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[7][8]

5. Data Analysis:

- Subtract the average OD of the background control wells from all other readings.

- Calculate cell viability as a percentage relative to the vehicle-treated control cells:

- % Viability = (OD of treated sample / OD of vehicle control) x 100.

- Plot the % viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

A[label="1. Seed Cells\nin 96-well Plate"];

B[label="2. Treat with\nthis compound"];

C [label="3. Incubate\n(e.g., 24-72h)"];

D [label="4. Add MTT Reagent\n& Incubate (2-4h)"];

E [label="5. Solubilize\nFormazan (DMSO)"];

F [label="6. Measure Absorbance\n& Calculate Viability"];

A -> B -> C -> D -> E -> F;

}

Conclusion and Future Directions

This compound is a sesquiterpene lactone whose mechanism of action is characterized by the specific inhibition of NF-κB nuclear translocation. This action effectively blocks the transcription of pro-inflammatory genes without affecting the upstream degradation of IκBα, making it a targeted inhibitor of this critical inflammatory pathway. Its efficacy in preclinical models of endotoxic shock highlights its potential as a therapeutic agent for inflammatory conditions.

For drug development professionals, this compound represents an interesting lead compound. Future research should focus on several key areas:

-

Target Identification: Elucidating the precise molecular binding partner of this compound that is responsible for blocking the nuclear import machinery of NF-κB.

-

Pharmacokinetics and Safety: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are needed to evaluate its drug-like properties and safety profile.

-

Structure-Activity Relationship (SAR): Synthetic modification of the this compound scaffold could lead to analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Expanded Indications: Investigating the efficacy of this compound in other NF-κB-driven diseases, such as autoimmune disorders and certain types of cancer, could broaden its therapeutic potential.

References

- 1. Protective effects of this compound, an inhibitor of nuclear factor kappaB, in endotoxic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 5. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB p65 antibody (10745-1-AP) | Proteintech [ptglab.com]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

Isohelenin biological activity review

An In-Depth Technical Guide on the Biological Activity of Isohelenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring sesquiterpene lactone found in various plants, notably from the Inula species. Structurally, it belongs to the eudesmanolide class of sesquiterpenoids. This class of compounds is known for a wide range of biological activities, and this compound, in particular, has garnered scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive review of the known biological activities of this compound, with a primary focus on its well-documented mechanism of action as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The guide includes available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of relevant signaling pathways and workflows.

Core Biological Activity: Anti-inflammatory Effects via NF-κB Inhibition

The most extensively characterized biological activity of this compound is its anti-inflammatory effect, which is mediated through the potent inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

Mechanism of Action

In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating their transcription.

Research indicates that this compound specifically interferes with this pathway by inhibiting the nuclear translocation of the active NF-κB complex.[1] Notably, studies have shown that this compound does not prevent the upstream degradation of the IκBα inhibitor, suggesting its mechanism is targeted at the nuclear import step of the p50/p65 dimer.[1] Some evidence from vendor information suggests this may occur through the inhibition of IKKβ, which would be an upstream event.[2] However, primary research robustly supports the inhibition of nuclear translocation as a key mechanism.[1]

Figure 1. NF-κB signaling pathway and the inhibitory action of this compound.

Data Presentation: Anti-inflammatory and NF-κB Inhibitory Activity

Quantitative data for this compound's anti-inflammatory activity is primarily derived from in vitro and in vivo models of inflammation.

| Assay Type | System/Model | Parameter | Result | Reference |

| NF-κB Inhibition | In vitro assay (unspecified) | Concentration for complete inhibition | ~5 µM | Manufacturer Data[2] |

| Endotoxic Shock | Male Wistar Rats | Effective Dose | 2 mg/kg (intraperitoneal) | [1] |

| Endotoxic Shock | Male Wistar Rats | Effect on NO Metabolites | Significant reduction in plasma nitrate/nitrite | [1] |

Other Potential Biological Activities

While the anti-inflammatory action of this compound is well-established, other activities such as anticancer and pro-apoptotic effects are areas of ongoing research, typical for many sesquiterpene lactones.

Anticancer and Pro-Apoptotic Activity

| Cell Line | Cancer Type | IC50 (µM) |

| To be determined | To be determined | To be determined |

| To be determined | To be determined | To be determined |

| To be determined | To be determined | To be determined |

| Note: This table is provided as a template. Specific IC50 values for this compound against cancer cell lines require further experimental investigation. |

Effect on STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in inflammation and cancer. A review of the current literature did not yield direct evidence of this compound modulating the STAT3 signaling pathway. Its biological activities appear to be predominantly mediated through NF-κB inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay is a crucial first step to determine the concentrations at which this compound may be cytotoxic, allowing for the selection of non-toxic doses for subsequent mechanistic assays.

Methodology:

-

Cell Seeding: Seed cancer or immune cells (e.g., RAW 264.7 macrophages) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting viability against the log of the this compound concentration.

Figure 2. Experimental workflow for the MTT cell viability assay.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Methodology:

-

Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding a stimulus like TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL). Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Data Acquisition: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in this compound-treated cells to the stimulated control to determine the percentage of inhibition.

Figure 3. Experimental workflow for the NF-κB luciferase reporter assay.

Western Blot for p65 Nuclear Translocation

This method directly visualizes the key mechanistic step of this compound's action.

Methodology:

-

Cell Treatment: Culture cells (e.g., HeLa or RAW 264.7) and pre-treat with this compound or vehicle control for 1-2 hours, followed by stimulation with TNF-α or LPS for a short period (e.g., 30-60 minutes).

-

Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear protein extracts using a commercial kit or standard biochemical protocols.

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each fraction on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Compare the amount of p65 in the nuclear fraction of this compound-treated cells versus stimulated controls. Use loading controls like Lamin B1 or Histone H3 for the nuclear fraction and GAPDH or β-tubulin for the cytoplasmic fraction to ensure equal protein loading. A decrease in nuclear p65 in the presence of this compound confirms inhibition of translocation.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by a compound.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells immediately using a flow cytometer. Annexin V-FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Analysis: Quantify the cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. Compare the percentage of apoptotic cells in this compound-treated samples to the control.

-

Figure 4. Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound is a sesquiterpene lactone with well-defined anti-inflammatory properties. Its primary mechanism of action is the inhibition of the NF-κB signaling pathway by preventing the nuclear translocation of the p50/p65 dimer.[1] This activity makes it a valuable tool for studying inflammatory processes and a potential lead compound for the development of anti-inflammatory therapeutics. While its role as an NF-κB inhibitor suggests potential anticancer and pro-apoptotic activities, further research is required to quantitatively establish its efficacy in these areas, including the determination of IC50 values across a range of cancer cell lines and detailed characterization of its apoptotic effects. Based on current evidence, this compound's biological activity is primarily and potently linked to the modulation of the NF-κB cascade.

References

Isohelenin: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohelenin, a naturally occurring sesquiterpene lactone, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, synonymous with isoalantolactone, detailing its isolation, structural elucidation, and the evolution of our understanding of its pharmacological effects. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the critical signaling pathways it modulates. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The history of this compound is intrinsically linked to the study of its isomer, alantolactone, and their natural source, the roots of elecampane (Inula helenium L.). While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical records, its identification and characterization occurred within the broader context of research on the chemical constituents of Inula species, which have a long history in traditional medicine.

Early research in the 20th century focused on a crystalline mixture obtained from elecampane root, known as "helenin." Initially, this was thought to be a single compound. However, subsequent investigations revealed helenin to be a mixture of two isomeric sesquiterpene lactones: alantolactone and isoalantolactone (referred to hereafter as this compound).

The structural elucidation of these isomers was a gradual process. The foundational work on the structure of alantolactone by researchers such as Ruzicka in the early to mid-20th century laid the groundwork for understanding the shared eudesmanolide skeleton of both compounds. The application of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, in the mid to late 20th century was pivotal in definitively distinguishing between the two isomers and fully elucidating their stereochemistry. These advanced analytical methods confirmed that this compound and alantolactone are isomers differing in the position of a double bond.

Physicochemical Properties

This compound is a sesquiterpene lactone belonging to the eudesmanolide group. Its chemical formula is C₁₅H₂₀O₂ with a molecular weight of 232.32 g/mol . It is structurally characterized by a tricyclic carbon skeleton and an α,β-unsaturated γ-lactone ring, a feature crucial for its biological activity.

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₂ |

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | (3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |

| CAS Number | 470-17-7 |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |

Isolation and Purification

The primary natural source of this compound is the root of Inula helenium, where it co-exists with its isomer, alantolactone. The separation of these two structurally similar compounds presents a significant challenge.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate this compound from the roots of Inula helenium.

Materials:

-

Dried and powdered roots of Inula helenium

-

Methanol (reagent grade)

-

n-Hexane (reagent grade)

-

Silica gel for column chromatography

-

Silver nitrate (AgNO₃)

-

Dichloromethane (reagent grade)

-

Rotary evaporator

-

Chromatography columns

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

NMR spectrometer for structural analysis

Methodology:

-

Extraction:

-

Macerate the powdered roots of Inula helenium in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in water and perform liquid-liquid partitioning with n-hexane.

-

Collect the n-hexane fraction, which will contain the less polar sesquiterpene lactones, and evaporate the solvent.

-

-

Purification via Argentometric Column Chromatography:

-

Prepare a slurry of silica gel impregnated with 15% (w/w) silver nitrate in n-hexane.

-

Pack a chromatography column with the prepared slurry.

-

Dissolve the dried n-hexane extract in a minimal amount of n-hexane and load it onto the column.

-

Elute the column with a gradient of n-hexane and dichloromethane, starting with 100% n-hexane and gradually increasing the polarity with dichloromethane.

-

Monitor the collected fractions by TLC. This compound typically elutes after alantolactone.

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

-

Crystallization:

-

Recrystallize the purified this compound from a suitable solvent, such as aqueous methanol, to obtain pure crystals.

-

-

Structural Verification:

-

Confirm the structure and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Isolation Workflow Diagram

References

Isohelenin natural plant sources

An In-depth Technical Guide to Isohelenin (Isoalantolactone): Natural Sources, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, scientifically known as isoalantolactone, is a sesquiterpene lactone predominantly found in the roots of Inula helenium, commonly known as elecampane. This bioactive compound, along with its isomer alantolactone, is a subject of growing interest within the scientific community due to its diverse pharmacological properties. Isoalantolactone has demonstrated significant anti-inflammatory, anticancer, and antimicrobial activities in a variety of preclinical studies. This technical guide provides a comprehensive overview of this compound, including its natural sources, quantitative analysis of its yield, detailed experimental protocols for its extraction and purification, and an in-depth look at the molecular signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Plant Sources

The primary and most well-documented natural source of this compound (isoalantolactone) is the root of Inula helenium , a perennial plant belonging to the Asteraceae family. Other species of the Inula genus also contain this compound.

Data Presentation: Quantitative Analysis

The yield of this compound from Inula helenium roots is highly dependent on the extraction methodology employed. The following tables summarize quantitative data from various studies, providing a comparative analysis of different extraction techniques and the cytotoxic potency of this compound against several cancer cell lines.

Table 1: Yield of Isoalantolactone from Inula helenium Roots Using Various Extraction Methods

| Extraction Method | Solvent System | Solid:Liquid Ratio (g:mL) | Temperature (°C) | Duration | Isoalantolactone Yield (mg/g of dry plant material) | Reference |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 1:15 | 50 | 120 seconds | 21.25 ± 1.37 | [1] |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 1:20 | 25 | 30 minutes | 18.04 | [2] |

| Maceration | 70% Ethanol | 1:20 | Room Temperature | 24 hours | Not specified, but generally lower than MAE and UAE | [3] |

Table 2: In Vitro Anticancer Activity of Isoalantolactone (IC₅₀ Values)

| Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 50 | 24 | [4] |

| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 25 | 48 | [4] |

| HuH7 | Liver Cancer | 9 | Not specified | [5] |

| MRC-5 (normal cells) | Normal Lung Fibroblast | 40 | Not specified | [5] |

| HCT116 | Colorectal Carcinoma | < 10 | 48 | [6] |

| HCT116-OxR | Oxaliplatin-Resistant Colorectal Carcinoma | < 10 | 48 | [6] |

| NOZ | Gallbladder Cancer | 15.98 | Not specified | [6] |

| GBC-SD | Gallbladder Cancer | 20.22 | Not specified | [6] |

| HeLa | Cervical Cancer | 8.15 ± 1.16 | Not specified | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of isoalantolactone from Inula helenium roots.

Extraction of Isoalantolactone

a) Microwave-Assisted Extraction (MAE)

This method is highly efficient and requires less time compared to conventional techniques.[1]

-

Plant Material: Dried and powdered roots of Inula helenium, sifted to a fine mesh (e.g., 140 mesh).

-

Solvent: 80% Ethanol.

-

Procedure:

-

Mix 1 g of the plant powder with 15 mL of the 80% ethanol solution in a microwave-safe vessel.

-

Apply microwave radiation for 120 seconds at 50°C.

-

After extraction, centrifuge the mixture to separate the supernatant from the solid plant material.

-

Collect the supernatant for subsequent analysis or purification.

-

b) Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to enhance extraction efficiency at lower temperatures.[3]

-

Plant Material: 0.5 g of powdered Inula helenium roots.

-

Solvent: 10 mL of 70% aqueous Ethanol (solid/solvent ratio of 1:20).

-

Procedure:

-

Combine the plant material and solvent in an Erlenmeyer flask.

-

Place the flask in an ultrasonic bath for 30 minutes.

-

Maintain a constant temperature (e.g., 25°C) by adding ice to the bath as needed.

-

Filter the extract.

-

The solvent is then removed under vacuum to yield the crude extract.

-

c) Maceration (Conventional Method)

-

Plant Material: 0.5 g of powdered Inula helenium roots.

-

Solvent: 10 mL of 70% aqueous Ethanol.

-

Procedure:

-

Combine the plant material and solvent.

-

Allow the mixture to stand for 24 hours at room temperature.[3]

-

Filter the extract for subsequent analysis.

-

Isolation and Purification of Isoalantolactone

The separation of isoalantolactone from its isomer, alantolactone, can be challenging due to their similar chemical properties.

-

Initial Extraction: Perform a large-scale extraction using methanol with a magnetic stirrer for 6 hours at 50°C.[8]

-

Solvent Partitioning: After evaporating the methanol, the crude extract is further extracted with n-hexane to isolate the less polar compounds, including the sesquiterpene lactones.[8]

-

Chromatography:

-

Preparative Thin-Layer Chromatography (TLC): The n-hexane fraction can be subjected to preparative TLC using a solvent system of n-hexane:ethyl acetate (9:1) to isolate the mixture of alantolactone and isoalantolactone.[8]

-

Column Chromatography: For larger scale purification, column chromatography with silica gel is effective. Impregnating the silica gel with silver nitrate (AgNO₃) can significantly improve the separation of the two isomers.[9]

-

-

Crystallization: Pure isoalantolactone can be obtained by repeated crystallization from 75% aqueous methanol.[9]

Quantification of Isoalantolactone by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise method for quantifying isoalantolactone.

-

HPLC System: An Agilent 1100 series or a similar system equipped with a quaternary pump, degasser, and a photodiode array or UV detector.[8]

-

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8][10]

-

Mobile Phase: An isocratic mixture of acetonitrile and 0.04% phosphate solution (50:50, v/v) or methanol and water (60:40, v/v).[8][11]

-

Detection Wavelength: 210 nm or 220 nm.[10]

-

Procedure:

-

Prepare standard solutions of isoalantolactone of known concentrations to generate a calibration curve.

-

Prepare the sample extract as described in the extraction protocols and filter it through a 0.45 µm filter.

-

Inject a known volume (e.g., 10 µL) of the standard solutions and the sample extract into the HPLC system.[8]

-

Quantify the amount of isoalantolactone in the sample by comparing its peak area to the calibration curve.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound (isoalantolactone) and a general experimental workflow for its study.

Caption: General experimental workflow for the extraction, analysis, and characterization of this compound.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's inhibitory effect on the STAT3 signaling pathway.

Caption: this compound's modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound (isoalantolactone) is a promising natural compound with well-documented anti-inflammatory and anticancer properties. Its primary source, Inula helenium, provides a rich reservoir for its isolation. The methodologies outlined in this guide offer robust and reproducible approaches for the extraction, purification, and quantification of this compound, facilitating further research into its therapeutic potential. The elucidation of its mechanisms of action, particularly its inhibitory effects on key signaling pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR, provides a solid foundation for its development as a novel therapeutic agent. Further in-vivo studies and clinical trials are warranted to fully explore the clinical applications of this potent bioactive molecule.

References

- 1. Microwave-assisted Extraction of Alantolactone and Isoalantolactone from Inula helenium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ultrasound-assisted extraction of alantolactone and isoalantolactone from Inula helenium roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoalantolactone Inhibits UM-SCC-10A Cell Growth via Cell Cycle Arrest and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. turkjps.org [turkjps.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Inula helenium as a Source of Isohelenin: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Inula helenium, commonly known as elecampane, is a perennial herbaceous plant belonging to the Asteraceae family. For centuries, its roots have been utilized in traditional medicine across Europe and Asia for a variety of ailments. Modern phytochemical research has identified the major bioactive constituents of Inula helenium as sesquiterpene lactones, with isohelenin (also known as isoalantolactone) and its isomer alantolactone being the most prominent. This compound has garnered significant scientific attention for its diverse pharmacological activities, including anti-inflammatory, pro-apoptotic, and antioxidant effects. This technical guide provides an in-depth overview of Inula helenium as a natural source of this compound, detailing extraction and isolation protocols, quantitative analysis, and the molecular signaling pathways through which it exerts its biological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

Data Presentation: Quantitative Analysis of this compound Extraction

The yield of this compound from Inula helenium roots is highly dependent on the extraction methodology employed. The following tables summarize quantitative data from various studies, providing a comparative overview of different extraction techniques.

Table 1: Comparison of Extraction Methods for this compound from Inula helenium Roots

| Extraction Method | Solvent System | Solid:Liquid Ratio (g:mL) | Temperature (°C) | Duration | This compound Yield (mg/g of plant material) | Reference |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 1:15 | 50 | 120 seconds | 21.25 ± 1.37 | [1][2] |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 1:20 | 25 | 30 minutes | 10.87 (approx.) | [3] |

| Maceration | Methanol, then n-hexane | Not specified | Room Temperature | 12 hours | 322.62 ± 0.64 (in sesquiterpene lactone-rich fraction) | [4] |

| Maceration (Conventional) | 70% Ethanol | 1:20 | Room Temperature | 24 hours | Not explicitly stated for this compound alone | [3] |

Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters for this compound Quantification

| Parameter | Description | Reference |

| HPLC System | Agilent 1100 series or similar with photodiode array or UV detector | [5] |

| Column | Phenomenex-Luna C18 (5 µm, 250 mm x 4.6 mm) | [5] |

| Mobile Phase | Isocratic elution with Methanol:Water (60:40) | [5] |

| Flow Rate | 1 mL/min | [5] |

| Column Temperature | 30°C | [5] |

| Detection Wavelength | 205 nm | [5] |

| Injection Volume | 10 µL | [5] |

| Retention Time | 37.3 min (for alantolactone/isoalantolactone mixture) | [5] |

| Linearity Range | 0.0103 - 0.206 mg/mL | [5] |

| Correlation Coefficient (r²) | 0.9997 | [5] |

| Limit of Detection (LOD) | 1.872 µg/mL | [5] |

| Limit of Quantification (LOQ) | 6.24 µg/mL | [5] |

Experimental Protocols

Detailed and reproducible protocols are essential for the successful extraction, isolation, and quantification of this compound from Inula helenium.

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This method offers a rapid and efficient extraction of this compound.[1][2]

Materials:

-

Dried and powdered roots of Inula helenium (sifted through a 140-mesh sieve)

-

80% Ethanol

-

Microwave extraction system

-

Centrifuge

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh 1 g of the powdered Inula helenium root material.

-

Place the sample in a microwave-safe vessel.

-

Add 15 mL of 80% ethanol, achieving a solid-to-solvent ratio of 1:15 (w/v).

-

Secure the vessel in the microwave extraction system.

-

Irradiate the mixture for 120 seconds at a constant temperature of 50°C.

-

After extraction, allow the mixture to cool to room temperature.

-

Centrifuge the mixture to separate the supernatant from the solid plant material.

-

Collect the supernatant (extract).

-

The extract can be further purified or directly analyzed via HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonic waves to enhance extraction efficiency at lower temperatures.[3]

Materials:

-

Dried and powdered roots of Inula helenium

-

70% Ethanol (v/v) in distilled water

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ultrasonic bath

-

Erlenmeyer flask

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh 0.5 g of the powdered Inula helenium root material.

-

Place the sample in an Erlenmeyer flask.

-

Add 10 mL of 70% ethanol, achieving a solid-to-solvent ratio of 1:20 (w/v).

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes.

-

Maintain a constant temperature of 25°C by periodically adding ice to the bath.

-

Filter the extract and remove the solvent under vacuum.

-

Dissolve the concentrated extract in 10 mL of water.

-

Perform a liquid-liquid extraction by partitioning with diethyl ether (3 x 10 mL).

-

Combine the ether fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude lactone fraction.

-

The resulting extract is ready for quantification.

Protocol 3: Isolation and Purification of this compound

This protocol describes the isolation of a mixture of alantolactone and isoalantolactone followed by a method for separating the isomers.[5]

Materials:

-

Dried and powdered roots of Inula helenium

-

Methanol

-

n-Hexane

-

Preparative Thin-Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

Vanillin-sulfuric acid reagent

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

Initial Methanol Extraction:

-

Extract 15 g of powdered roots with methanol using a magnetic stirrer for 6 hours at 50°C.

-

Filter the extract and evaporate the methanol completely using a rotary evaporator to obtain the crude extract.

-

-

n-Hexane Fractionation:

-

Extract the crude extract with n-hexane using a magnetic stirrer for 6 hours at 50°C.

-

Filter and evaporate the n-hexane to obtain the n-hexane fraction.

-

-

Preparative TLC:

-

Apply the n-hexane fraction to preparative TLC plates.

-

Develop the plates in a solvent system of n-hexane:ethyl acetate (9:1).

-

Visualize the bands by spraying with vanillin-sulfuric acid reagent.

-

Scrape the band corresponding to the alantolactone/isoalantolactone mixture and elute with a suitable solvent.

-

Evaporate the solvent to obtain the isolated mixture.

-

Protocol 4: High-Performance Liquid Chromatography (HPLC) Quantification of this compound

This protocol provides a step-by-step guide for the quantification of this compound in a plant extract.[5]

Materials and Equipment:

-

HPLC system with UV or photodiode array detector

-

C18 analytical column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing methanol and water in a 60:40 ratio.

-

Degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 0.01 to 0.2 mg/mL).

-

-

Sample Preparation:

-

Accurately weigh 200 mg of dried and powdered Inula helenium roots.

-

Extract with methanol using a magnetic stirrer for 6 hours at 50°C.

-

Filter the extract and adjust the final volume to 10.0 mL in a volumetric flask with methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of each calibration standard and the sample solution.

-

Record the chromatograms at 205 nm.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following sections detail these mechanisms, accompanied by visual diagrams.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis. This compound has been shown to inhibit the STAT3 signaling pathway.[1][3][5] This inhibition is achieved by decreasing the phosphorylation of STAT3, which prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes.[5]

Caption: this compound inhibits the STAT3 signaling pathway.

Activation of Nrf2 Signaling

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can induce the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.[6][7][8] This is thought to occur through the modification of Keap1, which disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to move to the nucleus and activate the antioxidant response element (ARE).

Caption: this compound activates the Nrf2 antioxidant pathway.

Induction of Apoptosis via JNK Signaling

This compound can induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a subset of the mitogen-activated protein kinase (MAPK) pathway.[9] This process is often initiated by an increase in reactive oxygen species (ROS). Activated JNK can then phosphorylate and regulate the activity of various downstream targets, including proteins of the Bcl-2 family, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.[9]

Caption: this compound induces apoptosis via ROS-JNK pathway.

Anti-inflammatory Effects via NF-κB Inhibition

The anti-inflammatory properties of this compound are partly attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB into the nucleus. This compound can suppress the activation of NF-κB, thereby reducing the transcription of pro-inflammatory genes.[10]

Caption: this compound exerts anti-inflammatory effects.

Conclusion

Inula helenium stands out as a rich and viable natural source of the bioactive sesquiterpene lactone, this compound. The extraction and quantification of this compound can be achieved through various optimized methods, with microwave-assisted and ultrasound-assisted extraction offering efficient alternatives to conventional techniques. The pharmacological potential of this compound is underscored by its ability to modulate critical cellular signaling pathways, including the inhibition of pro-cancerous STAT3 and pro-inflammatory NF-κB pathways, and the activation of the cytoprotective Nrf2 and pro-apoptotic JNK pathways. This technical guide provides a foundational resource for the continued investigation and development of this compound from Inula helenium as a promising candidate for novel therapeutic agents. Further research, including preclinical and clinical studies, is warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoalantolactone exerts anti-melanoma effects via inhibiting PI3K/AKT/mTOR and STAT3 signaling in cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoalantolactone induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of isoalantolactone on LPS-stimulated BV2 microglia cells through activating GSK-3β-Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoalantolactone protects LPS-induced acute lung injury through Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoalantolactone from Inula helenium caused Nrf2-mediated induction of detoxifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of Apoptosis by Isoalantolactone in Human Hepatocellular Carcinoma Hep3B Cells through Activation of the ROS-Dependent JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoalantolactone inhibits constitutive NF-κB activation and induces reactive oxygen species-mediated apoptosis in osteosarcoma U2OS cells through mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Telekia speciosa containing Isohelenin

An In-depth Technical Guide to Isohelenin (Isoalantolactone) from Telekia speciosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telekia speciosa (Schreb.) Baumg., a perennial flowering plant of the Asteraceae family, is a notable source of bioactive sesquiterpene lactones. Among these, this compound, also known as isoalantolactone, stands out for its significant pharmacological potential. This technical guide provides a comprehensive overview of the biological activities of this compound derived from Telekia speciosa, with a focus on its molecular mechanisms of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Isoalantolactone is a sesquiterpene lactone that has been extensively investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Its therapeutic effects are largely attributed to its ability to modulate critical intracellular signaling pathways, making it a compound of high interest for drug discovery and development. This document aims to serve as a detailed resource for researchers exploring the therapeutic applications of this compound.

Chemical Properties

-

Compound Name: this compound (synonym: Isoalantolactone)

-

Chemical Class: Sesquiterpene Lactone

-

Molecular Formula: C₁₅H₂₀O₂

-

Molecular Weight: 232.32 g/mol

-

Key Functional Groups: The biological activity of isoalantolactone is largely attributed to its α-methylene-γ-lactone moiety, which can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) in proteins.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines and antimicrobial activity against a range of pathogens. The following tables summarize the quantitative data on its efficacy.

Anticancer Activity: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC₅₀ values of isoalantolactone in various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (hours) | Citation |

| A375 | Melanoma | 3.4 - 7.2 µg/mL | 24 - 72 | [1] |

| HuH7 | Liver Cancer | 9 | Not Specified | [2] |

| Hep-G2 | Hepatocellular Carcinoma | 53.4 | 24 | [2] |

| SK-MES-1 | Lung Squamous Carcinoma | ~20-40 | 24 | [3] |

| PC-3 | Prostate Cancer | ~20-40 | 24 | [4] |

| DU145 | Prostate Cancer | ~20-40 | 24 | [4] |

| U2OS | Osteosarcoma | Not Specified | Not Specified | [5][6] |

| MG-63 | Osteosarcoma | Not Specified | Not Specified | [6] |

| Saos-2 | Osteosarcoma | Not Specified | Not Specified | [6] |

| NOZ | Gallbladder Cancer | 15.98 | Not Specified | [7] |

| GBC-SD | Gallbladder Cancer | 20.22 | Not Specified | [7] |

| HCT116 | Colorectal Cancer | ~4-12 | 48 | [8] |

| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | ~4-12 | 48 | [8] |

| NCCIT | Testicular Cancer | ~10-20 | 24 | [3] |

| NTERA2 | Testicular Cancer | ~10-20 | 24 | [3] |

Antimicrobial Activity: MIC Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Type | MIC (µg/mL) | Citation |

| Staphylococcus aureus | Bacterium | >1024 (as a single agent) | [9] |

| Staphylococcus aureus (β-lactamase positive strains) | Bacterium | Synergistic with Penicillin G | [10] |

| Escherichia coli (MCR-1 positive) | Bacterium | Synergistic with Polymyxin B/Colistin | [11] |

| Klebsiella pneumoniae (MCR-1 positive) | Bacterium | Synergistic with Polymyxin B/Colistin | [11] |

| Bacillus subtilis | Bacterium | 125 | [12] |

| Pseudomonas fluorecense | Bacterium | 150 | [12] |

| Sarcina lentus | Bacterium | 150 | [12] |

| Gaeumannomyces graminis var. tritici | Fungus | 100 | [12] |

| Rhizoctonia cerealis | Fungus | 100 | [12] |

| Phytophthora capsici | Fungus | 300 | [12] |

Mechanisms of Action: Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. This compound has been shown to inhibit this pathway, contributing to its anti-inflammatory and pro-apoptotic effects.[5][6] A key mechanism is the inhibition of the nuclear translocation of the p65 subunit of NF-κB.[13]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is crucial for regulating cell proliferation, differentiation, and apoptosis. This compound has been shown to activate the pro-apoptotic JNK and p38 pathways while inhibiting the pro-proliferative ERK pathway in some cancer types.[8]

Caption: Modulation of MAPK signaling pathways by this compound.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, survival, and metabolism, and its hyperactivation is common in cancer. This compound has been demonstrated to inhibit this pathway, leading to reduced cell proliferation and the induction of autophagy in some cancer cells.[14]

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. This compound has been shown to inhibit STAT3 activation, in part by interacting with its SH2 domain, thereby preventing its dimerization and nuclear translocation.[4][14][15]

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

Extraction of this compound from Telekia speciosa

This protocol is adapted from methods used for isolating sesquiterpene lactones from Asteraceae species.[16]

-

Plant Material Preparation: Collect and air-dry the roots of Telekia speciosa. Grind the dried roots into a fine powder.

-

Extraction:

-

Macerate the powdered root material in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and sequentially partition with n-hexane, chloroform, and ethyl acetate.

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC). This compound is expected to be enriched in the less polar fractions (n-hexane and chloroform).

-

-

Chromatographic Purification:

-

Subject the this compound-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by TLC. Combine fractions containing pure this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water).

-

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Caption: General workflow for the extraction and purification of this compound.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the effect of a compound on cell viability.[17]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound). Incubate for the desired time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway.[16]

-

Cell Lysis: Treat cells with this compound for the desired time and at the desired concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-p65, total p65, phospho-JNK, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound (isoalantolactone), a major sesquiterpene lactone from Telekia speciosa, demonstrates significant potential as a therapeutic agent due to its potent anticancer, anti-inflammatory, and antimicrobial activities. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt/mTOR, and STAT3. The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological properties of this compound and its development as a novel therapeutic candidate. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoalantolactone: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer potential of isoalantolactone in testicular cancer: an analysis of cytotoxicity, apoptosis, and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoalantolactone induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Isoalantolactone inhibits constitutive NF-κB activation and induces reactive oxygen species-mediated apoptosis in osteosarcoma U2OS cells through mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Isoalantolactone restores the sensitivity of gram‐negative Enterobacteriaceae carrying MCR‐1 to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Isoalantolactone exerts anti-melanoma effects via inhibiting PI3K/AKT/mTOR and STAT3 signaling in cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioprospecting of the Telekia speciosa: Uncovering the Composition and Biological Properties of Its Essential Oils | MDPI [mdpi.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to Isohelenin and Its Isomers as Bioactive Sesquiterpene Lactones

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide-ranging pharmacological activities. Among these, the eudesmanolide-type sesquiterpene lactones found in plants of the Asteraceae family, particularly Inula helenium (Elecampane), have attracted significant scientific interest. This technical guide provides a comprehensive overview of isohelenin (also known as alantolactone) and its potent isomer, isoalantolactone. Due to the extensive research and data available for isoalantolactone, this guide will focus significantly on its properties while drawing parallels and distinctions with this compound. We will delve into their chemical properties, multifaceted biological activities including anti-inflammatory and anticancer effects, and the underlying molecular mechanisms. This document presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of critical signaling pathways and workflows to support advanced research and therapeutic development.

Introduction to this compound and Isoalantolactone

This compound (alantolactone) and isoalantolactone are isomeric sesquiterpene lactones that are the primary bioactive constituents of the medicinal plant Inula helenium[1][2]. These compounds belong to the eudesmanolide subclass of sesquiterpene lactones and are responsible for many of the plant's traditional therapeutic uses[3]. Their chemical structures are characterized by a fused ring system and an α-methylene-γ-lactone group, which is a key structural motif for their biological activity, particularly their ability to act as Michael acceptors[1][3]. While they are isomers and often co-exist in plant extracts, the bulk of recent pharmacological research has focused on isoalantolactone (IAL or ISA)[3][4]. This guide will address both, clarifying which isomer is being discussed based on available literature.

Physicochemical Properties

A summary of the key physicochemical properties of alantolactone and isoalantolactone is provided below. These properties are crucial for understanding their behavior in biological systems and for the development of analytical methods.

| Property | Alantolactone (this compound) | Isoalantolactone | Reference |

| Molecular Formula | C₁₅H₂₀O₂ | C₁₅H₂₀O₂ | [3] |

| Molar Mass | 232.32 g/mol | 232.32 g/mol | [3] |

| CAS Number | 546-43-0 | 470-17-7 | [4] |

| Appearance | Crystalline solid | Crystalline solid | [5] |

| Classification | Eudesmanolide Sesquiterpene Lactone | Eudesmanolide Sesquiterpene Lactone | [3] |

Biological Activities and Mechanisms of Action

Alantolactone and isoalantolactone exhibit a broad spectrum of biological activities, primarily anti-inflammatory, anticancer, and antimicrobial effects. Their reactivity, stemming from the α-methylene-γ-lactone moiety, allows them to covalently bind to nucleophilic residues (e.g., cysteine) in proteins, thereby modulating their function[1].

Anti-inflammatory Activity

The most well-characterized mechanism for the anti-inflammatory effects of these sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][4]. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2[1][3].

Mechanism of NF-κB Inhibition: Alantolactone and isoalantolactone inhibit NF-κB activation by directly targeting the IκB kinase (IKK) complex. Through a Michael addition reaction, they alkylate critical cysteine residues on IKK, preventing the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitory protein IκBα. This action ensures that NF-κB remains sequestered in an inactive state in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes[1]. Isoalantolactone has also been shown to exert anti-neuroinflammatory effects by activating the GSK-3β-Nrf2 signaling pathway, which further contributes to the suppression of inflammatory mediators[6].

Quantitative Data on Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC₅₀ Value | Reference |

| Isoalantolactone | NO Production Inhibition | RAW 264.7 | ~10 µM | [7] |

| Alantolactone | NO Production Inhibition | RAW 264.7 | 5.5 µM | [8] |

| Compound 20 † | NO Production Inhibition | RAW 264.7 | 9.1 µM | [8] |

| Compound 4 † | NO Production Inhibition | RAW 264.7 | 8.4 µM | [8] |

†Note: Compounds 4 and 20 are other sesquiterpenes isolated from I. helenium.

Anticancer Activity

Isoalantolactone has demonstrated potent anticancer effects across a wide range of malignancies, including breast, lung, pancreatic, ovarian, and testicular cancers[9][10][11][12][13]. Its mechanisms are multifactorial, involving the induction of apoptosis, cell cycle arrest, and generation of reactive oxygen species (ROS)[4][10][13].

Mechanisms of Anticancer Action:

-

Apoptosis Induction: Isoalantolactone triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[1][4]. It modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which leads to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases-9 and -3[9][10]. It can also upregulate death receptors like DR5, activating the extrinsic pathway[4][14].

-

Cell Cycle Arrest: The compound can induce cell cycle arrest, primarily at the G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinase inhibitors like p21 and p27[9][10].

-

ROS Generation: A key mechanism is the induction of intracellular ROS. This oxidative stress triggers downstream signaling cascades, including the activation of JNK and p38 MAPK pathways, which further promote apoptosis[10][14].

-

Signaling Pathway Modulation: Besides NF-κB, isoalantolactone inhibits other critical cancer-related pathways such as PI3K/Akt/mTOR and STAT3, and can modulate the p53 signaling pathway[1][4][5][9].

References

- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Frontiers | Isoalantolactone: a review on its pharmacological effects [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Anti-inflammatory effects of isoalantolactone on LPS-stimulated BV2 microglia cells through activating GSK-3β-Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeted isolation of dimeric sesquiterpene lactones and sesquiterpene derivatives from the roots of Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]